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Compound of Interest

Compound Name: 6-Bromo-4-chloro-1H-indole

Cat. No.: B1343641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Bromo-4-chloro-1H-indole. Due to the limited availability of published experimental spectra

for this specific compound, this document presents a combination of physicochemical

properties sourced from chemical suppliers, generalized experimental protocols for

spectroscopic analysis of indole derivatives, and predicted spectral data based on analogous

compounds. This guide is intended to serve as a valuable resource for researchers working

with this and related molecules in drug discovery and development.

Physicochemical Properties
6-Bromo-4-chloro-1H-indole is a halogenated indole derivative. The presence of bromine and

chlorine atoms significantly influences its electronic properties and potential for further chemical

modification. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 6-Bromo-4-chloro-1H-indole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1343641?utm_src=pdf-interest
https://www.benchchem.com/product/b1343641?utm_src=pdf-body
https://www.benchchem.com/product/b1343641?utm_src=pdf-body
https://www.benchchem.com/product/b1343641?utm_src=pdf-body
https://www.benchchem.com/product/b1343641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 885519-01-7 [1][2]

Molecular Formula C₈H₅BrClN [1][2]

Molecular Weight 230.49 g/mol [1][2]

Canonical SMILES
C1=CNC2=C1C(=CC(=C2)Br)

Cl
[1]

InChIKey
JSFRDTNSPFYYTQ-

UHFFFAOYSA-N
[1]

Purity ≥96% (Commercially available) [2]

Storage Store at room temperature [2]

Spectroscopic Data (Predicted and Analog-Based)
While specific experimental spectra for 6-Bromo-4-chloro-1H-indole are not readily available

in public databases, we can predict the expected spectroscopic characteristics based on the

analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for 6-Bromo-4-chloro-1H-indole are based on the known effects of

halogen substituents on the indole ring system.

Table 2: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-4-chloro-1H-indole
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (N-H) 8.1 - 8.3 br s -

H-2 7.3 - 7.5 t ~2.5 - 3.0

H-3 6.5 - 6.7 t ~2.0 - 2.5

H-5 7.2 - 7.4 d ~1.5 - 2.0

H-7 7.5 - 7.7 d ~1.5 - 2.0

Table 3: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-4-chloro-1H-indole

Carbon Predicted Chemical Shift (δ, ppm)

C-2 125 - 127

C-3 102 - 104

C-3a 128 - 130

C-4 118 - 120 (C-Cl)

C-5 122 - 124

C-6 115 - 117 (C-Br)

C-7 113 - 115

C-7a 135 - 137

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 6-Bromo-4-chloro-1H-indole, the mass spectrum is expected to show a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl

and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-4-chloro-1H-indole
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Ion Description Predicted m/z
Relative
Abundance Pattern

[M]⁺
Molecular ion

(C₈H₅⁷⁹Br³⁵ClN)⁺
228 Base peak cluster

[M+2]⁺

Isotopic peak

(C₈H₅⁸¹Br³⁵ClN)⁺ /

(C₈H₅⁷⁹Br³⁷ClN)⁺

230 Prominent

[M+4]⁺
Isotopic peak

(C₈H₅⁸¹Br³⁷ClN)⁺
232 Observable

[M-HCN]⁺ Fragment ion ~201/203/205 Possible

[M-Br]⁺ Fragment ion ~149/151 Possible

[M-Cl]⁺ Fragment ion ~193/195 Possible

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Bromo-4-chloro-1H-indole is expected to show characteristic absorption bands

for the N-H bond and the aromatic C-H and C=C bonds.

Table 5: Predicted Infrared (IR) Spectroscopy Data for 6-Bromo-4-chloro-1H-indole

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch 3400 - 3300 Medium

Aromatic C-H stretch 3100 - 3000 Medium

Aromatic C=C stretch 1600 - 1450 Medium-Strong

C-N stretch 1350 - 1250 Medium

C-Cl stretch 800 - 600 Strong

C-Br stretch 700 - 500 Strong
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Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for

indole derivatives like 6-Bromo-4-chloro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Weigh 5-10 mg of the 6-Bromo-4-chloro-1H-indole sample into a clean, dry vial.

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Gently vortex or sonicate the vial to ensure complete dissolution.

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.[3]

A standard ¹H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer with the

following typical parameters:[3]

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').[3]

Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.[4]

Acquisition Time (AQ): 2-4 seconds.[3]

Relaxation Delay (D1): 1-5 seconds.[3]

Number of Scans (NS): 8-16 scans.[3]

Temperature: 298 K (25 °C).[4]

A standard proton-decoupled ¹³C NMR spectrum can be acquired using the same sample with

these typical parameters:[3]

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g.,

'zgpg30').[3]

Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.[3]

Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds.[3]

Number of Scans (NS): 1024 or more, depending on concentration.[3]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.[3]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00

ppm.[3]

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.[3]

Mass Spectrometry (MS)
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent

such as methanol, acetonitrile, or dichloromethane.[5]

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[5]

Ensure the final solution is free of any particulate matter by filtration if necessary.

The choice of ionization technique will depend on the desired information.

Electron Ionization (EI): Useful for fragmentation analysis and comparison with spectral

libraries. Typically performed on a GC-MS system.

Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular

weight. Typically performed on an LC-MS system.[5]

The mass spectrometer should be operated in positive ion mode to detect the protonated

molecule [M+H]⁺ or the radical cation [M]⁺•. A mass range of m/z 50-500 is generally sufficient.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on

the ATR crystal.[6]
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KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

Place the sample in the instrument and record the spectrum.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a novel indole derivative like 6-Bromo-4-chloro-1H-indole.
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Caption: Workflow for Spectroscopic Analysis of 6-Bromo-4-chloro-1H-indole.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide

complementary information to confirm the structure of 6-Bromo-4-chloro-1H-indole.
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Caption: Interplay of Spectroscopic Techniques in Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-1H-indole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343641#spectroscopic-data-of-6-bromo-4-chloro-
1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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